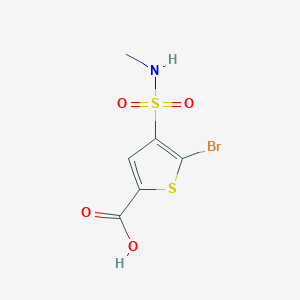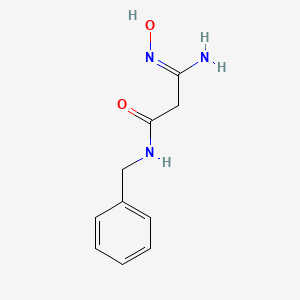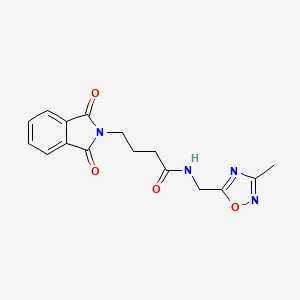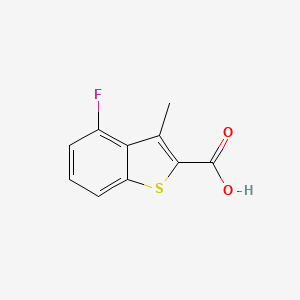![molecular formula C14H15BrFNO B2635827 (4-Bromophenyl)-(3-fluoro-8-azabicyclo[3.2.1]octan-8-yl)methanone CAS No. 2310101-76-7](/img/structure/B2635827.png)
(4-Bromophenyl)-(3-fluoro-8-azabicyclo[3.2.1]octan-8-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Bromophenyl)-(3-fluoro-8-azabicyclo[3.2.1]octan-8-yl)methanone, also known as CFT, is a chemical compound that has been widely used in scientific research. It belongs to the class of phenyltropanes, which are synthetic derivatives of cocaine. CFT has been shown to have a high affinity for the dopamine transporter, which makes it a useful tool for studying the mechanisms of dopamine reuptake in the brain.
Mechanism of Action
(4-Bromophenyl)-(3-fluoro-8-azabicyclo[3.2.1]octan-8-yl)methanone acts as a potent inhibitor of the dopamine transporter, which is responsible for the reuptake of dopamine from the synaptic cleft. By blocking the dopamine transporter, (4-Bromophenyl)-(3-fluoro-8-azabicyclo[3.2.1]octan-8-yl)methanone increases the concentration of dopamine in the synaptic cleft, leading to enhanced dopamine signaling. This mechanism of action is similar to that of cocaine, but (4-Bromophenyl)-(3-fluoro-8-azabicyclo[3.2.1]octan-8-yl)methanone has a longer duration of action and is less addictive.
Biochemical and Physiological Effects:
(4-Bromophenyl)-(3-fluoro-8-azabicyclo[3.2.1]octan-8-yl)methanone has been shown to have a number of biochemical and physiological effects. It increases the release of dopamine in the brain, leading to enhanced dopamine signaling. This can result in increased motivation, pleasure, and reward. (4-Bromophenyl)-(3-fluoro-8-azabicyclo[3.2.1]octan-8-yl)methanone has also been shown to increase the release of other neurotransmitters, such as norepinephrine and serotonin, which can have additional effects on mood and behavior.
Advantages and Limitations for Lab Experiments
One of the main advantages of using (4-Bromophenyl)-(3-fluoro-8-azabicyclo[3.2.1]octan-8-yl)methanone in lab experiments is its high affinity for the dopamine transporter. This makes it a useful tool for studying the mechanisms of dopamine reuptake in the brain. (4-Bromophenyl)-(3-fluoro-8-azabicyclo[3.2.1]octan-8-yl)methanone is also relatively stable and has a longer duration of action than cocaine, which makes it easier to work with in lab experiments. However, (4-Bromophenyl)-(3-fluoro-8-azabicyclo[3.2.1]octan-8-yl)methanone has limitations as well. It is expensive to synthesize and requires specialized equipment and expertise. Additionally, (4-Bromophenyl)-(3-fluoro-8-azabicyclo[3.2.1]octan-8-yl)methanone has a high affinity for other transporters, such as the norepinephrine transporter, which can complicate the interpretation of results.
Future Directions
There are several future directions for research on (4-Bromophenyl)-(3-fluoro-8-azabicyclo[3.2.1]octan-8-yl)methanone. One area of interest is the development of new drugs that target the dopamine transporter. (4-Bromophenyl)-(3-fluoro-8-azabicyclo[3.2.1]octan-8-yl)methanone has been used as a starting point for the development of new compounds that have improved selectivity and potency. Another area of interest is the study of the long-term effects of (4-Bromophenyl)-(3-fluoro-8-azabicyclo[3.2.1]octan-8-yl)methanone on the brain. (4-Bromophenyl)-(3-fluoro-8-azabicyclo[3.2.1]octan-8-yl)methanone has been shown to have neuroprotective effects in animal models, but more research is needed to understand the potential benefits and risks of long-term use. Finally, (4-Bromophenyl)-(3-fluoro-8-azabicyclo[3.2.1]octan-8-yl)methanone has potential as a therapeutic agent for neurological and psychiatric disorders, and further research is needed to explore this possibility.
Synthesis Methods
The synthesis of (4-Bromophenyl)-(3-fluoro-8-azabicyclo[3.2.1]octan-8-yl)methanone involves several steps, including the reaction of 4-bromobenzaldehyde with methylamine, followed by reduction with lithium aluminum hydride. The resulting compound is then reacted with 3-fluoro-8-azabicyclo[3.2.1]octane to form (4-Bromophenyl)-(3-fluoro-8-azabicyclo[3.2.1]octan-8-yl)methanone. The synthesis of (4-Bromophenyl)-(3-fluoro-8-azabicyclo[3.2.1]octan-8-yl)methanone is a complex process that requires specialized equipment and expertise.
Scientific Research Applications
(4-Bromophenyl)-(3-fluoro-8-azabicyclo[3.2.1]octan-8-yl)methanone has been used extensively in scientific research to study the mechanisms of dopamine reuptake in the brain. It is a useful tool for investigating the role of dopamine in various neurological and psychiatric disorders, such as Parkinson's disease, depression, and addiction. (4-Bromophenyl)-(3-fluoro-8-azabicyclo[3.2.1]octan-8-yl)methanone has also been used to study the effects of drugs that target the dopamine transporter, such as cocaine and amphetamines.
properties
IUPAC Name |
(4-bromophenyl)-(3-fluoro-8-azabicyclo[3.2.1]octan-8-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrFNO/c15-10-3-1-9(2-4-10)14(18)17-12-5-6-13(17)8-11(16)7-12/h1-4,11-13H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXCACWNAVRFXIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)C3=CC=C(C=C3)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(4-Bromobenzoyl)-3-fluoro-8-azabicyclo[3.2.1]octane | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2635751.png)

![N-[3-bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-yl]ethane-1,2-diamine](/img/structure/B2635755.png)




![N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-phenylpropanamide](/img/structure/B2635763.png)
